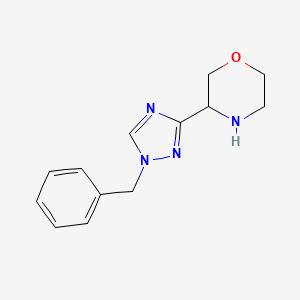
3-(1-bencil-1H-1,2,4-triazol-3-il)morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is described by the InChI code 1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied in various contexts . For example, 1,2,4-triazole derivatives have been shown to have significant antibacterial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” include a molecular weight of 244.3 . It is a powder at room temperature .
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Los 1,2,3-triazoles, que están estructuralmente relacionados con el compuesto en cuestión, se han utilizado ampliamente en el descubrimiento de fármacos. Han mostrado potencial como agentes antiproliferativos contra varias líneas celulares cancerosas. Por ejemplo, se encontró que un derivado de triazol era potente contra las células MV4-11 con una IC50 de 2 μM .
Terapia contra el Cáncer
Los compuestos que contienen un anillo de 1,2,4-triazol, similar a la estructura de bencil-triazolil morfolina, han sido aprobados por la FDA para el tratamiento del cáncer de mama en mujeres posmenopáusicas. Se consideran superiores a los antagonistas del receptor de estrógenos .
Inducción de Apoptosis
Los bencil-triazoles sustituidos se han estudiado por su capacidad para inducir apoptosis en las células cancerosas. Por ejemplo, un compuesto (1-(bencil)-1H-1,2,3-triazol-4-il) sustituido indujo apoptosis en las células BT-474 .
Catálisis
Los triazoles también son significativos en la catálisis. Se pueden sintetizar mediante procesos organocatalíticos libres de metales y tienen aplicaciones en la creación de diversas estructuras químicas .
Química Verde
La síntesis de triazoles puede implicar fuentes "verdes" no convencionales como microondas, mezcla mecánica, luz visible y ultrasonido. Esto se alinea con el creciente campo de la química verde que tiene como objetivo reducir o eliminar el uso o la generación de sustancias peligrosas .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, are known to interact with copper ions (cu+ and cu2+) in the reaction environment .
Mode of Action
The compound stabilizes copper ions (Cu+ and Cu2+) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This stabilization keeps the copper ions accessible for chemical reactions .
Biochemical Pathways
Its role in the azide-acetylene cycloaddition suggests that it may influence pathways involving copper-catalyzed reactions .
Pharmacokinetics
It is soluble in dmso and dmf , which could potentially influence its bioavailability.
Result of Action
Its role in enhancing the catalytic effect of copper ions in the azide-acetylene cycloaddition suggests that it may influence the efficiency of these reactions .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 3-(1-Benzyl-1H-1,2,4-Triazol-3-yl)Morpholine include the presence of copper ions and the specific reaction conditions. For instance, the compound is known to stabilize copper ions without requiring an inert atmosphere or anhydrous conditions .
Análisis Bioquímico
Biochemical Properties
3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with topoisomerase IV, an enzyme crucial for DNA replication and cell division . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial effects. Additionally, the compound may interact with other biomolecules through hydrogen bonding and van der Waals forces, affecting their structural conformation and activity.
Cellular Effects
The effects of 3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, which is essential for cell division . This disruption leads to cell cycle arrest and programmed cell death. Furthermore, the compound’s impact on gene expression can result in altered cellular responses, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. For instance, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby inhibiting its function . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have indicated that it remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have shown that the compound can sustain its effects on cellular function, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of 3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing microbial infections . Higher doses can lead to toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . These interactions can influence metabolic flux and metabolite levels, potentially affecting the compound’s overall pharmacokinetics and pharmacodynamics. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and activity. Additionally, binding to plasma proteins can affect its distribution and bioavailability in tissues.
Subcellular Localization
The subcellular localization of 3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular responses. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
3-(1-benzyl-1,2,4-triazol-3-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWEXVHQNNNCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN(C=N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

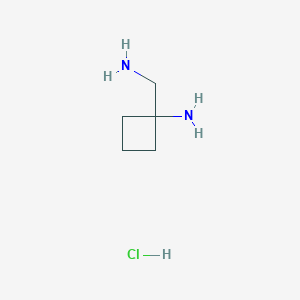

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)
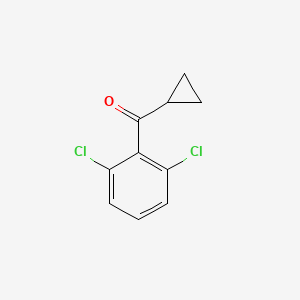
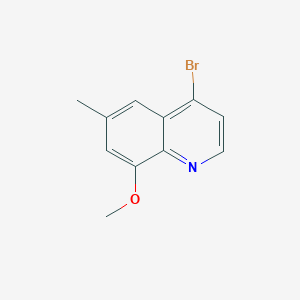

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)
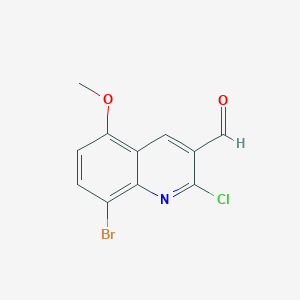
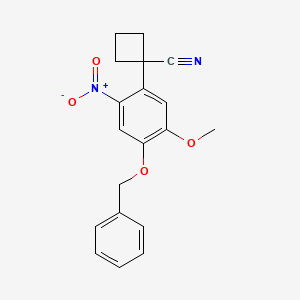
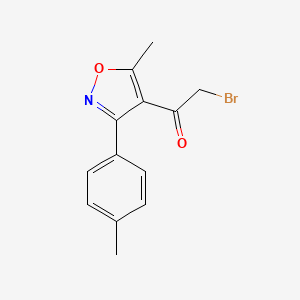

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)
